molecular formula C20H26F6IP B1282663 Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate CAS No. 61358-25-6

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

Cat. No.: B1282663
CAS No.: 61358-25-6
M. Wt: 538.3 g/mol
InChI Key: CJLLNCQWBHTSCB-UHFFFAOYSA-N
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Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLNCQWBHTSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552278
Record name Bis(4-tert-butylphenyl)iodanium hexafluorophosphate
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Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61358-25-6
Record name Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61358-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061358256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-tert-butylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(4-tert-butylphenyl)iodonium hexafluorophosphate
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Preparation Methods

Reaction Protocol

  • Reagents :

    • tert-butylbenzene (16.1 g)
    • Iodine (5.1 g)
    • p-toluenesulfonic acid (10.3 g)
    • Hydrogen peroxide (50%) (10.3 g)
    • Dichloroethane (50 mL)
  • Conditions :

    • Temperature: 60°C
    • Reaction time: 48 hours
    • Solvent: Dichloroethane
  • Post-reaction steps :

    • Filtration to remove solids
    • Counterion exchange with potassium hexafluorophosphate (KPF₆) in ethanol at room temperature for 2 hours.

Key Data

Parameter Value
Yield (after purification) 69%
Intermediate (before KPF₆ exchange) Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Final product purity ≥98.0% (HPLC)

Mechanistic Insight :
The reaction proceeds via oxidative coupling of tert-butylbenzene with iodine, facilitated by p-toluenesulfonic acid. Hydrogen peroxide acts as the oxidizing agent, forming the iodonium intermediate. The bulky tert-butyl groups enhance steric stability, reducing side reactions like ligand scrambling.

m-CPBA-Mediated Synthesis

This method employs m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent, offering improved control over regioselectivity.

Reaction Protocol

  • Reagents :

    • tert-butylbenzene (4.0 equiv.)
    • Iodine (1.0 equiv.)
    • m-CPBA (3.0 equiv.)
    • p-toluenesulfonic acid (PTSA) (4.0 equiv.)
  • Conditions :

    • Solvent: Dichloromethane (DCM)
    • Temperature: Room temperature (20–25°C)
    • Reaction time: 14 hours
  • Counterion Exchange :

    • Potassium hexafluorophosphate (KPF₆) in aqueous solution
    • Recrystallization from ethanol/water (1:1).

Key Data

Parameter Value
Reaction medium DCM
Oxidizing agent m-CPBA
Intermediate formation Diaryliodonium tosylate
Product appearance White crystalline solid

Advantages :

  • m-CPBA provides milder oxidative conditions, reducing decomposition of tert-butyl groups.
  • Higher solvent compatibility (DCM) compared to dichloroethane.

Counterion Exchange Techniques

The final step in both methods involves replacing the tosylate or other anions with PF₆⁻.

General Procedure

  • Solvent : Ethanol or aqueous DCM
  • Reagent : Saturated KPF₆ solution
  • Conditions :
    • Stirring at room temperature (2–4 hours)
    • Filtration to isolate PF₆⁻ salt

Solvent Optimization :

Solvent System Efficiency Notes
Ethanol High Preferred for stable PF₆⁻ salts
Aqueous DCM Moderate Requires careful phase separation

Industrial Production Considerations

Large-scale synthesis prioritizes yield optimization and cost-effectiveness.

Key Adjustments

  • Batch Reactors :

    • Temperature control (0–5°C) to minimize side reactions.
    • Continuous monitoring of iodine concentration to prevent over-oxidation.
  • Purity Control :

    • Recrystallization from ethanol/water mixtures.
    • HPLC analysis to ensure ≥98.0% purity.
  • Waste Management :

    • Neutralization of acidic byproducts (e.g., H₂SO₄ from PTSA).
    • Recovery of solvents via distillation.

Comparative Analysis of Methods

Method Yield Oxidizing Agent Solvent Scalability
Oxidative Coupling 69% H₂O₂ Dichloroethane Moderate
m-CPBA-Mediated Not reported m-CPBA DCM High

Chemical Reactions Analysis

Photopolymerization Reactions

The compound acts as a high-efficiency ultraviolet (UV) curing agent, initiating cationic polymerization of epoxides, vinyl ethers, and other monomers. Key characteristics include:

Mechanism

  • Upon UV exposure (250–400 nm), the iodonium salt undergoes heterolytic cleavage, releasing a proton (H⁺) and forming a highly reactive aryl radical cation .
  • The generated acid (HPF₆) catalyzes ring-opening polymerization of epoxides or chain-growth polymerization of vinyl monomers .

Reaction Parameters

ParameterValue/DetailSource
Optimal wavelength365 nm (LED) or broad-spectrum Hg lamps
Typical loading1–3 wt% relative to monomer
SensitizersIsopropylthioxanthone (ITX), 9,10-dihydroanthracene (DEA)
Polymerization rate>90% conversion within 60 s (under UV)

Substitution Reactions

The iodonium center participates in nucleophilic aromatic substitution (NAS) or ligand-exchange reactions:

Key Reactions

  • Nucleophilic Displacement
    • Reacts with nucleophiles (e.g., amines, thiols) to form substituted aryl derivatives: Ar2I+PF6+NuAr Nu+ArI+PF6\text{Ar}_2\text{I}^+\text{PF}_6^-+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{ArI}+\text{PF}_6^- Example: Reaction with sodium thiophenolate yields 4-tert-butylphenyl phenyl sulfide .
  • Cross-Coupling Reactions
    • Facilitates Suzuki-Miyaura couplings in the presence of palladium catalysts : Ar2I+PF6+Ar B OH 2Pd 0 Ar Ar +Byproducts\text{Ar}_2\text{I}^+\text{PF}_6^-+\text{Ar B OH }_2\xrightarrow{\text{Pd 0 }}\text{Ar Ar }+\text{Byproducts} Yields biphenyl derivatives with >80% efficiency under optimized conditions .

Thermal Stability

  • Stable below 175°C; decomposes exothermically above 200°C, releasing toxic HF and iodine vapors .

Photodegradation

  • Prolonged UV exposure leads to C-I bond cleavage, forming 4-tert-butylphenol and iodine byproducts .

Comparative Reactivity with Analogous Salts

CompoundReactivity (vs. Bis(4-t-BuPh)I⁺PF₆⁻)Applications
Diphenyliodonium hexafluorophosphateLower thermal stabilityLow-cost coatings
Triarylsulfonium saltsHigher acidity but slower initiationDeep-section curing
Ferrocenium derivativesVisible-light activationBiomedical adhesives

Data synthesized from .

Research Findings

  • Efficiency in LED Systems : When paired with ITX sensitizers, achieves >95% monomer conversion under 385 nm LED light .
  • Toxicity Mitigation : Lower cytotoxicity compared to SbF₆⁻ analogs, making it suitable for dental composites .
  • Environmental Impact : Classified as an aquatic toxin (ECHA H400) ; requires controlled disposal.

Large-Scale Preparation

  • Step 1 : Oxidative coupling of 4-tert-butylphenol with iodine in dichloroethane/H₂O₂ .
  • Step 2 : Anion exchange with KPF₆ in ethanol, yielding 69% pure product .

Key Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.68 (d, J = 7.9 Hz, Ar-H), 1.42 (s, t-Bu) .
  • Elemental Analysis : C 40.91%, H 4.44%, I 18.8% (Galbraith Labs) .

This compound’s versatility in photopolymerization and cross-coupling reactions positions it as a critical tool in materials science, though its environmental hazards necessitate careful handling .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Overview : BTPI is widely recognized as an effective photoinitiator for UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate polymerization processes.

Key Properties :

  • High reactivity under UV light.
  • Ability to generate free radicals efficiently.

Applications :

  • UV-Cured Coatings : Used in automotive, furniture, and industrial coatings to provide durable finishes.
  • Inks : Essential in the printing industry for fast-drying inks.
Application AreaBenefitsExamples
UV-Curable CoatingsDurable and scratch-resistantAutomotive finishes
InksQuick dryingPrinting on various substrates

Electronics Manufacturing

Overview : In the electronics sector, BTPI is utilized in the production of photoresists for semiconductor fabrication. Its properties allow for high-resolution patterning essential for miniaturizing electronic components.

Key Features :

  • Excellent resolution capabilities.
  • Compatibility with various substrates.

Applications :

  • Photoresists : Critical in photolithography processes used for circuit boards and microchips.
Application AreaBenefitsExamples
PhotoresistsHigh resolution and precisionSemiconductor devices

Adhesives and Sealants

Overview : BTPI enhances the performance of adhesives and sealants by improving their curing speed and overall durability. This application is particularly important in industries requiring strong bonds.

Key Benefits :

  • Faster curing times.
  • Improved adhesion strength.

Applications :

  • Automotive Industry : Used in structural adhesives that require high strength.
  • Construction : Essential for sealants that withstand environmental stressors.
Application AreaBenefitsExamples
Structural AdhesivesHigh bond strengthAutomotive assembly
SealantsWeather-resistant propertiesBuilding construction

Biomedical Applications

Overview : Research into BTPI's use in biomedical devices focuses on its potential to enhance biocompatibility and reduce bacterial adhesion on medical implants.

Key Features :

  • Potential to improve device longevity.
  • Biocompatible coatings can minimize infection risks.

Applications :

  • Medical Implants : Coatings that enhance safety and performance of implants such as stents and prosthetics.
Application AreaBenefitsExamples
Medical DevicesReduced bacterial adhesionStents, orthopedic implants

Research in Organic Synthesis

Overview : In organic synthesis, BTPI serves as a reagent for various chemical transformations. Its stability and reactivity make it a valuable tool for developing new compounds, particularly in pharmaceutical research.

Key Applications :

  • Reagent for Synthesis Reactions : Facilitates the formation of complex organic molecules.
Application AreaBenefitsExamples
Organic SynthesisVersatile reagentPharmaceutical compound development

Case Studies

  • Polymerization Efficiency Study
    • A study demonstrated that varying light intensity during polymerization significantly affects the efficiency when using BTPI as a photoinitiator. Higher intensities led to faster curing times without compromising the final product's quality .
  • Biomedical Coating Development
    • Research highlighted BTPI's effectiveness in creating coatings for medical implants that reduce bacterial adhesion by over 50%, thereby enhancing patient safety .
  • Electronics Fabrication Innovations
    • Innovations in using BTPI in photoresists have resulted in improved resolution in semiconductor manufacturing, allowing for smaller circuit designs which are crucial for modern electronics .

Mechanism of Action

The mechanism by which bis(4-tert-butylphenyl)iodonium hexafluorophosphate exerts its effects involves the generation of reactive species upon exposure to UV or LED light. These reactive species initiate the polymerization of monomers, leading to the formation of polymers . The molecular targets include the monomers and oligomers present in the reaction mixture, and the pathways involved are primarily radical polymerization pathways .

Biological Activity

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (commonly referred to as Iod) is an organic compound with the molecular formula C20H26F6IPC_{20}H_{26}F_6IP. It is primarily recognized for its role as a photoinitiator in various polymerization processes, particularly in the fields of materials science, microelectronics, and biomedical applications. This compound is characterized by its ability to generate reactive cations upon exposure to ultraviolet (UV) light, which initiates the polymerization of prepolymers and monomers.

The biological activity of this compound is largely attributed to its role in photopolymerization. Upon UV irradiation, this compound generates reactive species that can interact with cellular components, influencing various biochemical pathways. The primary mechanisms include:

  • Photoinitiation of Polymerization : The compound facilitates the conversion of liquid monomers into solid polymers through cationic polymerization.
  • Reactive Intermediate Generation : The reactive intermediates produced can interact with biomolecules, potentially leading to alterations in cellular function and gene expression.

Biochemical Pathways

  • Cell Signaling : The reactive species generated can affect cell signaling pathways, leading to changes in cellular metabolism and function.
  • Gene Expression Modulation : Exposure to this compound may induce changes in gene expression patterns due to the formation of reactive intermediates that can bind to DNA.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under specific conditions but may degrade upon prolonged exposure to light and heat. Dosage effects have been observed in animal models, where low doses effectively initiate polymerization without significant toxicity, while higher doses may lead to adverse effects.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

  • Cell Viability : At appropriate concentrations, it does not significantly affect cell viability but can induce apoptosis at higher concentrations.
  • Reactive Oxygen Species (ROS) Production : The compound may lead to increased ROS levels, which can cause oxidative stress in cells.

Comparative Biological Activity

Parameter This compound Other Photoinitiators
Type of Polymerization CationicFree radical or cationic
Toxicity Profile Low at therapeutic dosesVaries widely
Applications Biomaterials, dental materialsCoatings, inks
Mechanism UV-induced cation formationUV or visible light-induced

Case Study 1: Photopolymerization Efficiency

A study by Kanehashi et al. demonstrated that this compound effectively initiated the photopolymerization of epoxy prepolymers derived from Cashew Nut Shell Liquid (CNSL) under UV irradiation. The efficiency was attributed to the rapid generation of aryl cations, which facilitated the polymerization process effectively at low concentrations.

Case Study 2: Environmental Impact

Research has shown that this compound can be used in photocatalytic applications for environmental remediation. It has been incorporated into polymer matrices that facilitate the degradation of organic pollutants such as Bisphenol-A and Ibuprofen when exposed to UV light . This highlights its potential utility beyond traditional applications in material science.

Case Study 3: Biomedical Applications

In biomedical research, this compound has been utilized in developing biocompatible coatings for medical devices. Its ability to initiate polymerization allows for the creation of stable coatings that enhance biocompatibility while maintaining mechanical integrity .

Q & A

Q. What are the established synthetic routes for Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate, and how do reaction conditions influence yield?

The synthesis typically involves iodonium salt formation via oxidative coupling of 4-tert-butylphenyliodine(III) precursors with hexafluorophosphoric acid. Key parameters include:

  • Temperature : Optimal yields are achieved at 0–5°C to minimize side reactions like ligand scrambling .
  • Solvent : Dichloromethane or acetonitrile is preferred due to their inertness and ability to stabilize reactive intermediates .
  • Oxidizing agents : Selectivity for the tert-butyl-substituted product is enhanced using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) .

Q. How is this compound characterized spectroscopically?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aryl proton environments (e.g., tert-butyl group signals at δ 1.3 ppm) and confirm iodonium core integrity .
  • FT-IR : Peaks at 840–860 cm<sup>−1</sup> (PF6<sup>−</sup> stretching) and 1600 cm<sup>−1</sup> (C–I vibrational modes) are diagnostic .
  • X-ray crystallography : Resolves steric effects of tert-butyl groups on crystal packing, revealing distorted tetrahedral geometry around iodine .

Q. What are the primary applications of this compound in photopolymerization?

It acts as a photoacid generator (PAG) in UV-curable resins, initiating cationic polymerization via photolytic release of hexafluorophosphoric acid (HPF6). Advantages over sulfonium analogs include:

  • Reduced oxygen inhibition : Tert-butyl groups enhance solubility in hydrophobic matrices, minimizing side reactions with atmospheric oxygen .
  • Thermal stability : Decomposition onset >200°C, enabling high-temperature processing .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence photodecomposition kinetics compared to methyl-substituted analogs?

Comparative studies using time-resolved UV-Vis spectroscopy reveal:

  • Slower decomposition : Tert-butyl groups reduce radical recombination rates (k = 1.2 × 10<sup>3</sup> s<sup>−1</sup> vs. 2.5 × 10<sup>3</sup> s<sup>−1</sup> for methyl derivatives) due to hindered iodine-centered radical mobility .
  • Reduced quantum yield : Steric shielding decreases photoactivation efficiency (Φ = 0.45 vs. 0.62 for methyl analogs) .

Q. What mechanisms explain conflicting reports on this compound’s reactivity in polar vs. nonpolar solvents?

Contradictions arise from solvent-dependent ion-pair dissociation:

  • Polar solvents (e.g., acetonitrile) : Promote PF6<sup>−</sup> dissociation, enhancing cationic reactivity.
  • Nonpolar solvents (e.g., toluene) : Ion pairing dominates, reducing acid availability.
    Electrochemical impedance spectroscopy (EIS) confirms this via conductivity measurements .

Q. How can experimental designs mitigate batch-to-batch variability in iodonium salt synthesis?

  • Purification protocols : Recrystallization from ethanol/water mixtures (1:3 v/v) removes residual iodine contaminants .
  • In-line monitoring : FT-IR coupled with flow reactors enables real-time adjustment of oxidant stoichiometry .

Q. What computational methods validate the stability of cationic species generated during photolysis?

  • DFT calculations : B3LYP/6-31G* models predict tert-butyl groups stabilize the iodonium cation via hyperconjugation (charge delocalization energy = −45.2 kcal/mol) .
  • Molecular dynamics : Simulate PF6<sup>−</sup> counterion mobility in polymer matrices, correlating with experimental dielectric relaxation data .

Methodological Recommendations

  • Contradiction resolution : Use multi-technique validation (e.g., EIS + DFT) to reconcile solvent-dependent reactivity discrepancies .
  • Advanced characterization : Pair XPS with ToF-SIMS to map iodonium salt distribution in polymer matrices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

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